6-(4-Isopropylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Description
6-(4-Isopropylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a tetrahydropyrimidine ring, which is fused with a thioxo group, a carbonitrile group, and an isopropylphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
4-oxo-6-(4-propan-2-ylphenyl)-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-8(2)9-3-5-10(6-4-9)12-11(7-15)13(18)17-14(19)16-12/h3-6,8H,1-2H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCINZDPOKTYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Isopropylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the reaction of 4-isopropylbenzoyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The resulting intermediate is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures high yield and purity of the final product.
Chemical Reactions Analysis
Catalyst Efficiency and Scalability
The basic ionic liquid catalyst demonstrates superior performance compared to traditional catalysts like K₂CO₃ or piperidine:
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Yield comparison : Achieves yields up to 82% (e.g., for 4-Me₂N-substituted derivatives), outperforming K₂CO₃ (45%) and piperidine (67%) .
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Recyclability : The catalyst can be reused up to four times with minimal yield loss (88% recovery) .
Table 2: Comparison of Catalysts for Synthesis of 4-Oxo-6-aryl Derivatives
| Catalyst | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
|---|---|---|---|---|
| Basic Ionic Liquid | Solvent-free | 100–120 | 4–9 | 53–82 |
| K₂CO₃ | Ethanol | Reflux | 19 | 45 |
| Piperidine | Methanol | MW | 0.06 | 55 |
This table underscores the efficiency of the ionic liquid approach in reducing reaction time and improving yield .
Potential Chemical Reactivity
While direct experimental data on post-synthesis reactions of the target compound is limited in the provided sources, its structural features suggest potential reactivity pathways:
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Thioxo (S=O) group :
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Oxidation : Could form sulfoxides or sulfones under oxidizing agents (e.g., H₂O₂, KMnO₄).
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Reduction : May yield thioethers or thiols via reagents like NaBH₄ or LiAlH₄.
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Cyano group (C≡N) :
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Nucleophilic substitution : Susceptible to replacement by amines or alcohols under basic conditions.
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Tetrahydropyrimidine ring :
These pathways are inferred from general thioxopyrimidine chemistry and require experimental validation for this specific derivative.
Biological and Functional Group Considerations
The compound’s isopropylphenyl substituent enhances lipophilicity, potentially influencing bioavailability. Functional groups like the thioxo and cyano moieties are critical for its biological activity, which has been noted in related derivatives (e.g., anticancer, antimicrobial) .
Scientific Research Applications
Chemistry
Building Block for Synthesis :
The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it useful in developing new materials and pharmaceuticals.
Biology
Enzyme Inhibition Studies :
Research indicates that this compound may act as an enzyme inhibitor. Studies have shown its potential to interact with biological macromolecules, impacting pathways associated with various diseases. For instance, it has been investigated for its ability to inhibit enzymes related to inflammatory processes.
Case Study :
In vitro studies demonstrated that derivatives of this compound could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition led to a significant reduction in inflammatory markers in cellular models .
Medicine
Therapeutic Properties :
The compound has been explored for various therapeutic applications, including:
- Anti-inflammatory Activity : Exhibiting potential in reducing inflammation through enzyme inhibition.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
- Anticancer Potential : Certain derivatives have shown promise in inhibiting cancer cell proliferation in laboratory settings.
Case Study :
A recent study focused on the anticancer properties of modified versions of this compound. Results indicated that specific derivatives could significantly reduce tumor growth in animal models by inducing apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of 6-(4-Isopropylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of microbial growth. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 6-(4-Chlorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 6-(4-Fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Uniqueness
Compared to its similar compounds, 6-(4-Isopropylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.
Biological Activity
6-(4-Isopropylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C13H12N4OS, with a molecular weight of approximately 272.33 g/mol. Its structural characteristics include a tetrahydropyrimidine ring and a carbonitrile group that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N4OS |
| Molecular Weight | 272.33 g/mol |
| InChI Key | NZCHSGKDKQKDBL-UHFFFAOYSA-N |
Antimicrobial Properties
Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial activity. A study evaluated the antimicrobial efficacy of various substituted tetrahydropyrimidines against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that this compound displayed notable inhibitory effects against these pathogens, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Several studies have focused on the anticancer properties of pyrimidine derivatives. In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .
A case study reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, highlighting its potential for cancer therapy .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound has anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be mediated through the NF-kB signaling pathway .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in DNA replication and repair.
- Signal Transduction Modulation : It can modulate signaling pathways related to cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cancer cells, promoting apoptosis .
Q & A
What are the recommended synthetic routes for 6-(4-Isopropylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, and how do reaction conditions influence yield and purity?
Category : Basic
Answer :
The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-keto esters, and thioureas. For example, analogous derivatives were synthesized using aromatic aldehydes (e.g., 4-isopropylbenzaldehyde), ethyl acetoacetate, and thiourea derivatives under acidic conditions (HCl or acetic acid) . Ultrasound-assisted synthesis has also been shown to enhance reaction efficiency, reducing time (from 12 hours to 30 minutes) and improving yields (up to 97.5%) by promoting cavitation and mass transfer . Key factors affecting yield and purity include:
- Catalyst selection : Lewis acids (e.g., FeCl₃) improve cyclization.
- Solvent polarity : Ethanol or methanol enhances solubility of intermediates.
- Temperature control : Excessive heat may lead to by-products like thiourea decomposition.
How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?
Category : Advanced
Answer :
Discrepancies often arise from tautomerism (e.g., keto-enol equilibria) or dynamic conformational changes. To address this:
- Variable-temperature NMR : Conduct experiments at 298–343 K to observe shifts in proton signals (e.g., NH groups at δ 9.12 ppm in DMSO-d₆) caused by hydrogen bonding or tautomerism .
- 2D NMR (COSY, HSQC) : Confirm connectivity and distinguish overlapping signals, particularly in aromatic regions.
- IR analysis : Compare experimental carbonyl (C=O) and thione (C=S) stretching frequencies (1650–1750 cm⁻¹) with computational predictions (e.g., DFT) .
What strategies are effective in analyzing the crystal structure and conformational dynamics of this compound?
Category : Advanced
Answer :
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 9.29 Å, b = 13.28 Å, c = 14.51 Å were resolved for analogous compounds . Key steps include:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 294 K to minimize thermal motion artifacts.
- Structure refinement : Apply SHELXL-97 with R-factors < 0.05 for high precision .
- Conformational analysis : Compare torsion angles (e.g., C4-C5-C6-N1) to identify steric effects from the isopropylphenyl group.
What are the key considerations in designing biological activity assays for this compound, particularly in antimicrobial or antitumor research?
Category : Advanced
Answer :
- Target selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or kinases, as pyrimidine derivatives often inhibit these .
- Assay conditions : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity (e.g., E. coli ATCC 25922) with positive controls (e.g., ciprofloxacin) .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa) and normal cells (e.g., HEK293) to assess selectivity .
- Data validation : Replicate experiments in triplicate and use statistical tools (e.g., ANOVA) to confirm significance.
How does the presence of the isopropylphenyl group affect the compound's electronic properties and reactivity compared to other substituents?
Category : Basic
Answer :
The bulky isopropylphenyl group introduces steric hindrance, reducing nucleophilic attack at the C5 position. Electronic effects:
- Hammett substituent constants : The electron-donating isopropyl group (σₚ ≈ -0.15) increases electron density at the pyrimidine ring, stabilizing intermediates during electrophilic substitution.
- Comparative studies : Replace isopropylphenyl with methoxyphenyl (σₚ ≈ -0.27) to observe faster reaction kinetics in alkylation reactions .
What are the challenges in achieving regioselectivity during the synthesis of derivatives of this compound, and how can they be mitigated?
Category : Advanced
Answer :
Regioselectivity issues arise in functionalizing the pyrimidine ring due to similar reactivity at positions 4 and 6. Strategies include:
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to block the 4-oxo group during nitrile introduction at C5 .
- Directed ortho-metalation : Employ LDA (Lithium Diisopropylamide) to selectively deprotonate positions adjacent to electron-withdrawing groups (e.g., CN) .
What computational methods are recommended for predicting the physicochemical properties and stability of this compound?
Category : Advanced
Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict bond lengths (e.g., C=S: 1.68 Å vs. experimental 1.67 Å) .
- Molecular docking : Use AutoDock Vina to simulate binding to DHFR (PDB ID: 1U72) and calculate binding energies (ΔG ≈ -8.2 kcal/mol) .
- ADMET prediction : Tools like SwissADME estimate logP (2.8) and aqueous solubility (-3.2 LogS), guiding formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
